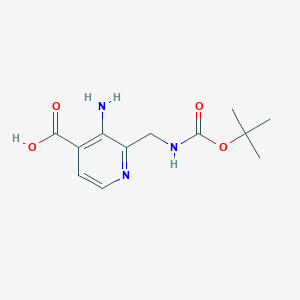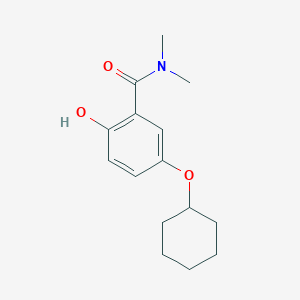
4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H9NO2 It features a pyridine ring substituted with a dioxolane moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde typically involves the reaction of pyridine-4-carboxaldehyde with ethylene glycol in the presence of an acid catalyst such as p-toluene sulfonic acid. The reaction is carried out in a solvent like benzene or toluene, and a Dean-Stark apparatus is used to remove water azeotropically from the reaction mixture. The product is then isolated and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: 4-(1,3-Dioxolan-2-YL)pyridine-2-carboxylic acid.
Reduction: 4-(1,3-Dioxolan-2-YL)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The dioxolane moiety can act as a protecting group for the aldehyde, influencing the compound’s reactivity and stability. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions and affecting various biochemical pathways .
Comparison with Similar Compounds
4-(1,3-Dioxolan-2-yl)pyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-(4-Pyridyl)-4,4,5,5-tetramethyl-1,3-dioxaborolane: Contains a boron atom, which can participate in different types of chemical reactions compared to the aldehyde group.
Uniqueness: 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde is unique due to the presence of both the dioxolane and aldehyde functional groups. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H9NO3/c11-6-8-5-7(1-2-10-8)9-12-3-4-13-9/h1-2,5-6,9H,3-4H2 |
InChI Key |
LPPKIOBPMANXNM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=NC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


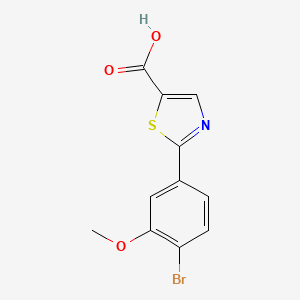

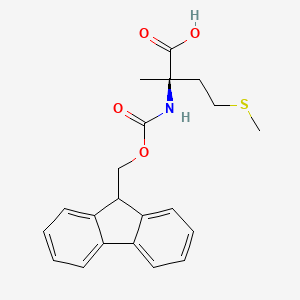
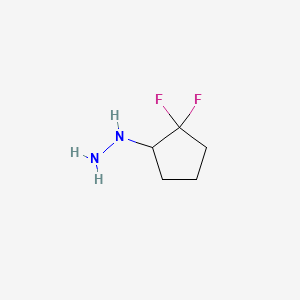
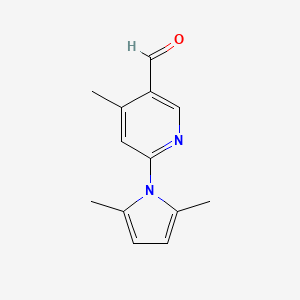
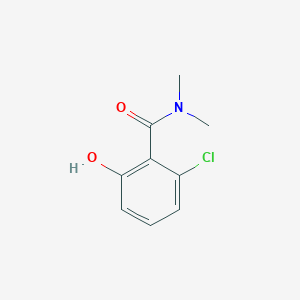

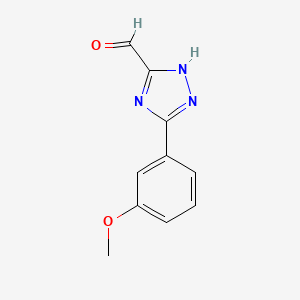
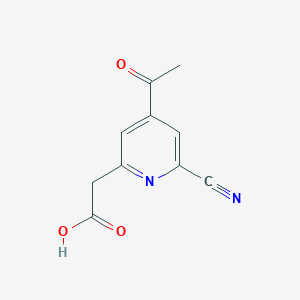
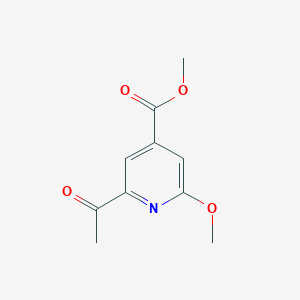
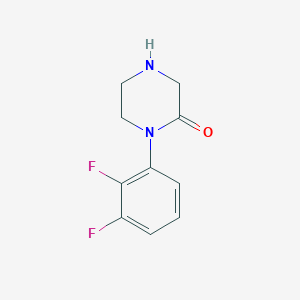
![14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B14853317.png)
